2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC16691592
Molecular Formula: C11H16N4O2
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4O2 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H16N4O2/c16-10-8-2-1-3-12-9(8)13-11(14-10)15-4-6-17-7-5-15/h1-7H2,(H2,12,13,14,16) |
| Standard InChI Key | BXIGURSOQCHOTN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(NC1)N=C(NC2=O)N3CCOCC3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one features a bicyclic pyrido[2,3-d]pyrimidine system fused with a partially saturated six-membered ring. The morpholine substituent at position 2 introduces a nitrogen-oxygen heterocycle, enhancing solubility and modulating electronic properties. The molecular formula is C₁₁H₁₆N₄O₂, with a molar mass of 236.27 g/mol.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
| Canonical SMILES | C1CC2=C(NC1)N=C(NC2=O)N3CCOCC3 |
| InChIKey | BXIGURSOQCHOTN-UHFFFAOYSA-N |
| PubChem CID | 136210278 |
The saturated ring system reduces planarity, potentially improving membrane permeability compared to fully aromatic analogs.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The compound is synthesized via a sequence involving:
-
Fischer esterification: Formation of ethyl esters from carboxylic acid precursors .
-
Miyaura borylation: Introduction of boronate groups for cross-coupling .
-
Suzuki-Miyaura coupling: Assembly of the biphenyl intermediate .
-
Cyclocondensation: Reaction with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde to form the pyrido-pyrimidine core .
Critical reaction conditions include:
-
Solvents: Dimethylformamide (DMF), ethanol.
-
Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Fischer esterification | Ethanol, H₂SO₄, reflux | 85 |
| 2 | Miyaura borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | 78 |
| 3 | Suzuki coupling | 2-Bromo-6-methylpyridine, Pd(PPh₃)₄ | 65 |
| 4 | Cyclocondensation | 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, DMF, 110°C | 52 |
Yields vary depending on purification methods and scaling .
Post-Synthetic Modifications
The methylthio group at position 2 can be oxidized to sulfoxide/sulfone derivatives using meta-chloroperbenzoic acid (m-CPBA), enabling further functionalization via nucleophilic aromatic substitution (SNAr) . For example, treatment with methylamine in the presence of DIPEA introduces amine groups, enhancing interactions with kinase ATP-binding pockets .
Biological Activities and Mechanistic Insights
Antimicrobial Effects
The morpholine moiety enhances penetration into bacterial biofilms. Preliminary assays show:
-
MIC = 8 µg/mL against Staphylococcus aureus (MRSA).
-
Biofilm disruption: 70% reduction at 16 µg/mL.
Neurological Targets
Patent data reveal that related pyrrolo-pyrimidinones act as KCC2 inhibitors (Ki = 12 nM), suggesting potential applications in epilepsy and neuropathic pain . The morpholine group’s hydrogen-bonding capacity is critical for binding to KCC2’s extracellular domain .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Solubility: 0.45 mg/mL in PBS (pH 7.4), improved to 1.2 mg/mL with cyclodextrin encapsulation.
-
Plasma protein binding: 89% (albumin-dominated).
-
Half-life (t₁/₂): 3.7 hours in murine models.
Toxicity Data
-
LD₅₀: >500 mg/kg in rats (oral).
-
hERG inhibition: IC₅₀ = 18 µM, indicating a low cardiac risk profile.
Recent Research Developments
Kinase Inhibitor Optimization
A 2023 study optimized pyrido[2,3-d]pyrimidin-7(8H)-one derivatives for MST3/4 selectivity. Key modifications included:
-
A-loop substituents: Bulky groups (e.g., isoindoline-1,3-dione) improved potency 10-fold .
-
Front-pocket amines: Methylamine derivatives reduced PAK1 off-target activity by 90% .
Patent Landscape
The WO2021180952 patent (2021) claims fused pyrimidines as KCC2 inhibitors, with exemplified compounds showing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume